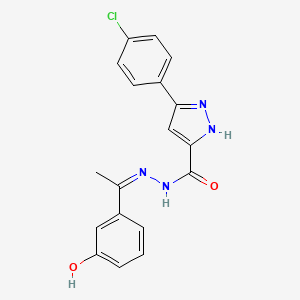
(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the pyrazole family, which has been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 329.78 g/mol
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 49.85 µM against specific tumor cells, indicating a potential for inducing apoptosis in cancer cells .
Anti-inflammatory Properties
Pyrazole derivatives have been noted for their anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cellular models.
- Mechanism : The anti-inflammatory activity is often linked to the inhibition of nitric oxide (NO) production and the modulation of inflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have also been explored. Some derivatives exhibit activity against a range of bacterial strains and fungi.
- Research Findings : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of pathogenic fungi and bacteria, suggesting their potential use as antimicrobial agents .
Summary of Biological Activities
| Activity Type | Compound | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | Related Pyrazole | 49.85 | |
| Anti-inflammatory | Pyrazole Derivative | Not specified | |
| Antimicrobial | Various Derivatives | Varies |
Mechanistic Insights
The biological activities of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that pyrazole derivatives can inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Pathways : The modulation of pathways such as NF-kB and MAPK may contribute to their anti-inflammatory and anticancer effects.
特性
IUPAC Name |
3-(4-chlorophenyl)-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11(13-3-2-4-15(24)9-13)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFIOWQPKIHPQ-JAIQZWGSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














